Product packaging for Bis(3,5-dibromosalicyl)fumarate(Cat. No.:CAS No. 71337-53-6)

Bis(3,5-dibromosalicyl)fumarate

Cat. No.: B1238764
CAS No.: 71337-53-6
M. Wt: 671.9 g/mol
InChI Key: INZBQWPDNWVYFR-OWOJBTEDSA-N
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Description

Bis(3,5-dibromosalicyl)fumarate is a potent synthetic hemoglobin acylating agent that acts as a bifunctional cross-linker, primarily investigated for stabilizing hemoglobin for use in blood substitute research and for its potential anti-sickling properties. [1] Its mechanism of action involves covalently cross-linking the beta chains of hemoglobin between Lys 82 beta 1 and Lys 82 beta 2 when reacted with oxygenated hemoglobin, which stabilizes the tetrameric structure and prevents its dissociation into dimers, a crucial step for reducing toxicity in hemoglobin-based oxygen carriers. [7] This cross-linking has been shown to increase the thermal stability of hemoglobin. [7] In sickle cell disease research, the compound is studied as an anti-sickling agent for its ability to modify hemoglobin and prevent the polymerization of sickle hemoglobin, with demonstrated activity in both in vitro and in vivo studies. [3] It is noteworthy that the site of cross-linking and the resulting biochemical properties are state-dependent; when reacted with deoxygenated hemoglobin, the cross-link forms between the alpha chains (Lys 99 alpha 1 and Lys 99 alpha 2), resulting in a product with an increased autoxidation rate and decreased oxygen affinity compared to the beta-chain cross-linked form. [2] [7] As part of the diaspirin family of aspirin analogs, this compound has also been reported to exhibit analgesic and anti-inflammatory effects in pharmacological studies. [4] The product is supplied with a purity of >93% and has a molecular weight of 671.9 Da. It is soluble in water and should be stored desiccated at -20°C. [1] FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES IN HUMANS OR ANIMALS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8Br4O8 B1238764 Bis(3,5-dibromosalicyl)fumarate CAS No. 71337-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBQWPDNWVYFR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Br4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201183
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
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Molecular Weight

671.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71337-53-6
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71337-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,5-dibromosalicyl)fumarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate
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Record name BIS(3,5-DIBROMOSALICYL)FUMARATE
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Synthetic Methodologies and Chemical Derivatization of Bis 3,5 Dibromosalicyl Fumarate

Established Synthetic Pathways for Bis(3,5-dibromosalicyl)fumarate Production

The production of this compound is a multi-step process that begins with the preparation and halogenation of a salicylaldehyde (B1680747) precursor, followed by condensation reactions to link the fumarate (B1241708) moiety, and concludes with advanced purification and characterization of the final product.

Preparation and Halogenation of Salicylaldehyde Precursors

The synthesis of the key precursor, 3,5-dibromosalicylaldehyde (B1199182), is achieved through the halogenation of salicylaldehyde. chemicalbook.com In a typical procedure, salicylaldehyde is dissolved in glacial acetic acid. chemicalbook.com A solution of bromine in glacial acetic acid is then added in small portions to yield 3,5-dibromosalicylaldehyde. chemicalbook.com This intermediate is a yellow to yellow-brown crystalline powder. chemicalbook.comlookchem.com It is soluble in various organic solvents such as ether, benzene, chloroform, and hot alcohol, and slightly soluble in boiling water. chemicalbook.com

Table 1: Properties of 3,5-Dibromosalicylaldehyde

PropertyValueSource
CAS Number 90-59-5 sigmaaldrich.comscbt.com
Molecular Formula C₇H₄Br₂O₂ lookchem.comscbt.com
Molecular Weight 279.91 g/mol lookchem.comscbt.com
Melting Point 82-83.5 °C lookchem.comsigmaaldrich.com
Appearance Yellow to yellow-brown crystalline powder chemicalbook.comlookchem.com
Solubility Soluble in methanol, ether, benzene, chloroform, hot alcohol. Slightly soluble in boiling water. chemicalbook.comsigmaaldrich.com

Condensation Reactions for Fumarate Moiety Linkage

The subsequent step involves the linkage of the 3,5-dibromosalicyl moiety to a fumarate backbone. ontosight.ai While the direct condensation of 3,5-dibromosalicylaldehyde with a fumarate derivative to form this compound is not explicitly detailed in the provided search results, the structure of the final compound, this compound, indicates an ester linkage between the hydroxyl groups of two 3,5-dibromosalicylic acid molecules and the carboxyl groups of fumaric acid. ontosight.ai This suggests a reaction pathway likely involving the oxidation of 3,5-dibromosalicylaldehyde to 3,5-dibromosalicylic acid, followed by an esterification reaction with fumaryl (B14642384) chloride. This type of condensation reaction is a standard method for forming ester bonds. The resulting compound, this compound, is a diaspirin that can cross-link protein chains. nih.govacs.org

Advanced Purification and Characterization Techniques for Synthetic Products

Following synthesis, the purification and characterization of this compound are crucial to ensure its identity and purity. Purification can be achieved through techniques like distillation with steam for the precursor. chemicalbook.com Advanced analytical methods are employed for the characterization of the final product. Mass spectrometric techniques, for instance, have been utilized to analyze diaspirin cross-linked hemoglobin (DCLHb), identifying the protein modifications resulting from the reaction with this compound. nih.govnih.gov These analyses involve isolating components using size-exclusion chromatography and identifying them by their molecular weight through electrospray mass spectrometry, followed by peptide mass mapping and mass spectrometric sequence analysis. nih.gov

Chemical Modifications and Analog Development of this compound

The unique structure and reactivity of this compound have prompted further research into its chemical modifications and the development of structural analogs with tailored properties.

Rational Design of Structural Analogs for Modulated Reactivity and Specificity

The development of structural analogs of this compound has been a focus of research to modulate its reactivity and specificity. nih.gov For example, bis(3,5-dibromosalicyl) succinate (B1194679) has been synthesized and studied alongside the fumarate derivative for its ability to cross-link hemoglobin. acs.org The design of these analogs often involves altering the linker between the two dibromosalicyl groups to influence the molecule's geometry and reactivity towards specific biological targets. nih.gov These modifications aim to enhance properties such as its anti-sickling effects by improving its ability to cross-link lysine (B10760008) residues within the 2,3-diphosphoglycerate binding site of hemoglobin S. nih.govncats.io

Synthesis of Multifunctional and Hybrid Cross-linking Reagents Incorporating this compound Motifs

This compound itself acts as a bifunctional cross-linking reagent. nih.gov It has been used to cross-link hemoglobin between specific lysine residues in different chains, demonstrating its utility in creating modified proteins with altered properties. nih.govnih.gov For example, it can cross-link oxyhemoglobin between Lys 82 β1 and Lys 82 β2, and deoxyhemoglobin between Lys 99 α1 and Lys 99 α2. nih.govnih.gov The development of such cross-linked hemoglobin has been explored for potential use as a blood substitute. nih.govnih.gov The principles demonstrated by the cross-linking action of this compound can be extended to design more complex, multifunctional, or hybrid reagents for various applications in biochemistry and materials science. ontosight.ai

Advanced Structural and Spectroscopic Characterization of Bis 3,5 Dibromosalicyl Fumarate Modified Hemoglobin

Mass Spectrometry-Based Approaches for Identifying Protein Modifications and Cross-linked Peptides

Mass spectrometry (MS) is a cornerstone technique for the detailed characterization of DBBF-modified hemoglobin, providing insights into protein modifications and pinpointing the locations of cross-links. nih.govnih.govharvard.edu This powerful analytical tool allows for the precise determination of molecular weights and the sequencing of peptides, which is crucial for understanding the covalent structure of the modified protein. ucsf.edu

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large biomolecules like proteins and protein complexes. creative-proteomics.comnih.gov It allows for the determination of the molecular weight of intact proteins and their subunits, providing direct evidence of modification. creative-proteomics.com In the analysis of DBBF-modified hemoglobin, ESI-MS can confirm the successful cross-linking by detecting the expected mass increase. nih.govnih.gov The technique generates multiply charged ions from the protein molecules, which allows for the analysis of high-mass species on mass spectrometers with a limited mass-to-charge (m/z) range. ucsf.educreative-proteomics.com Deconvolution of the resulting mass spectrum produces an accurate molecular weight of the intact protein. uab.edu

ESI-MS is also capable of analyzing non-covalent protein complexes, which is valuable for studying the quaternary structure of the modified hemoglobin. nih.govnih.gov By preserving these interactions during the ionization process, it is possible to observe the intact cross-linked hemoglobin tetramer. creative-proteomics.com

Table 1: ESI-MS Data for DBBF-Modified Hemoglobin Components

ComponentExpected Molecular Weight (Da)Observed Molecular Weight (Da)Modification
α-chain~15,126~15,126Unmodified
β-chain~15,867~15,867Unmodified
Cross-linked α-chains~30,382~30,382Two α-chains linked by a fumarate (B1241708) moiety

Note: The molecular weights are approximate and can vary slightly based on isotopic distribution and post-translational modifications.

To identify the specific sites of cross-linking, the modified hemoglobin is subjected to enzymatic digestion, typically with trypsin. nih.govnih.gov This process breaks the protein down into smaller peptides. The resulting peptide mixture is then analyzed by mass spectrometry, a technique known as peptide mass fingerprinting (PMF). youtube.com By comparing the masses of the peptides from the modified protein to those of the unmodified protein, it is possible to identify peptides that have been altered by the cross-linking reagent. nih.govrsc.org

Tandem mass spectrometry (MS/MS) is then used to sequence these modified peptides. harvard.edunih.gov In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information that can be used to pinpoint the exact amino acid residues involved in the cross-link. acs.org For DBBF-hemoglobin, this analysis has confirmed that the cross-link occurs between the lysine (B10760008) 99 residues of the two α-chains. nih.govnih.gov

To manage the complexity of the peptide mixture generated by enzymatic digestion, mass spectrometry is often coupled with high-performance liquid chromatography (HPLC). nih.govnih.govbiopharmaspec.com This combination, known as liquid chromatography-mass spectrometry (LC-MS), separates the peptides before they enter the mass spectrometer, simplifying the analysis. acs.orgnih.gov

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. hplc.euharvardapparatus.com It is highly effective for separating peptides and protein subunits, making it a valuable tool in the analysis of DBBF-modified hemoglobin. nih.govnih.govnih.gov

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their size. biopharmaspec.comnih.gov This technique can be used to isolate the cross-linked hemoglobin from unmodified hemoglobin and other reaction byproducts. nih.govnih.gov

The use of these chromatographic techniques prior to mass spectrometric analysis allows for a more comprehensive characterization of the modified protein, including the identification of minor modification products. nih.govnih.govchromatographyonline.com

X-ray Crystallographic Studies for High-Resolution Structural Elucidation of Cross-linked Hemoglobin

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. frontiersin.orgspringernature.com For DBBF-modified hemoglobin, crystallographic studies have been instrumental in visualizing the precise structural consequences of the intramolecular cross-link.

These studies have confirmed that the fumarate moiety of DBBF spans the central dyad axis of the hemoglobin tetramer, covalently linking the α-subunits. The high-resolution structures reveal the specific interactions between the cross-linker and the surrounding amino acid residues, providing a detailed understanding of how the modification stabilizes the protein in a particular conformational state. This structural information is crucial for correlating the chemical modification with the observed changes in hemoglobin's oxygen-binding properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Studies

Nuclear magnetic resonance (NMR) spectroscopy is a versatile technique used to obtain information about the structure, dynamics, and interactions of proteins in solution. wikipedia.orgresearchgate.net Unlike X-ray crystallography, which provides a static picture of the protein structure, NMR can probe the dynamic motions of the protein over a wide range of timescales. nih.gov

For DBBF-modified hemoglobin, NMR studies can provide insights into how the cross-link affects the conformational flexibility of the protein. acs.orgyoutube.com By analyzing the chemical shifts and relaxation properties of specific nuclei within the protein, it is possible to map the changes in local and global dynamics that result from the modification. wikipedia.org These studies can help to explain the allosteric effects of the cross-linker on oxygen binding.

Table 2: NMR Methods for Studying Protein Dynamics

NMR MethodTimescale of MotionInformation Obtained
Nuclear Spin RelaxationPicoseconds to nanosecondsLocal flexibility, order parameters
Exchange Spectroscopy (EXSY)Milliseconds to secondsSlow conformational exchange
Relaxation DispersionMicroseconds to millisecondsKinetics and thermodynamics of conformational exchange

This table provides a general overview of NMR methods and their applications to protein dynamics.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Oxidative State Analysis of Modified Hemoglobin

Electron paramagnetic resonance (EPR) spectroscopy, also known as electron spin resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals and some transition metal ions. youtube.com In the context of hemoglobin, EPR is particularly useful for studying the oxidation state of the iron atom in the heme group. nih.govbruker.com

The iron in hemoglobin can exist in either the ferrous (Fe²⁺) state, which can bind oxygen, or the ferric (Fe³⁺) state (methemoglobin), which cannot. The introduction of a chemical modification like the DBBF cross-linker can potentially influence the susceptibility of the heme iron to oxidation. EPR spectroscopy can be used to quantify the amount of methemoglobin in a sample of modified hemoglobin, providing information about its oxidative stability. nih.govphysiology.org This is an important consideration for any hemoglobin-based oxygen carrier, as the formation of methemoglobin compromises its function.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Hemoglobin Oxidation and Ligand Binding Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing hemoglobin and its derivatives, providing critical insights into the oxidation state of the heme iron and the binding of ligands. The distinct absorption spectra of hemoglobin arise from electronic transitions within the porphyrin ring of the heme group. docbrown.inforesearchgate.net Key spectral features include an intense Soret band (or B band) around 400-420 nm and two weaker bands in the visible region, known as the Q bands (α and β bands), between 500 and 600 nm. researchgate.netnih.gov The precise position and intensity of these bands are highly sensitive to the coordination and oxidation state of the central iron atom. researchgate.net

The modification of hemoglobin with Bis(3,5-dibromosalicyl)fumarate introduces a covalent cross-link, which can influence the stability and reactivity of the protein. One of the most significant applications of UV-Vis spectroscopy in this context is monitoring the rate of autoxidation, the process by which the ferrous iron (Fe²⁺) in functional oxyhemoglobin is oxidized to the non-functional ferric state (Fe³⁺), forming methemoglobin. nih.gov This process is critical because methemoglobin cannot bind oxygen. jaypeedigital.com

The transition from oxyhemoglobin to methemoglobin is clearly observable in the UV-Vis spectrum. Oxyhemoglobin (ferrous) typically shows a Soret peak at approximately 415 nm and two Q bands around 541 nm and 577 nm. nih.gov In contrast, methemoglobin (ferric) exhibits a Soret peak shifted to about 405 nm and a characteristic peak around 630 nm. nih.gov

Studies have shown that cross-linking hemoglobin with this compound can alter its susceptibility to autoxidation. The rate of methemoglobin formation is dependent on the specific location of the cross-link. For instance, hemoglobin cross-linked between α-subunits (Lys 99α1-Lys 99α2) in the deoxy state autoxidizes significantly faster than unmodified Hemoglobin A (HbA). nih.gov Conversely, hemoglobin cross-linked between β-subunits (Lys 82β1-Lys 82β2) in the oxy state shows a more modest increase in its oxidation rate compared to HbA. nih.gov

Hemoglobin StateIron StateSoret Band (nm)Visible Bands (nm)
Oxyhemoglobin (HbO₂)Ferrous (Fe²⁺)~415~541 and ~577
Deoxyhemoglobin (Hb)Ferrous (Fe²⁺)~430~555 (single broad band)
Methemoglobin (metHb)Ferric (Fe³⁺)~405~500 and ~630
Carboxyhemoglobin (HbCO)Ferrous (Fe²⁺)~419~538 and ~569

This table presents typical absorption maxima; exact values can vary slightly based on experimental conditions. researchgate.netnih.govomlc.org

Research on the kinetics of this process has quantified these differences. After a 5-hour incubation period at 37°C, the percentage of methemoglobin formed in α-cross-linked hemoglobin was 21.3%, compared to 10.8% in β-cross-linked hemoglobin and just 6.4% in unmodified Hemoglobin A. nih.gov This demonstrates that while the cross-linker enhances thermal stability, it can negatively impact the functional stability of the protein by accelerating oxidation, a crucial consideration for its potential applications. nih.govnih.gov

Hemoglobin TypeCross-Link SiteMethemoglobin Formation after 5 hours (%)Relative Oxidation Rate vs. HbA
Hemoglobin A (Unmodified)N/A6.41.0x
β82XLHb ALys 82β1 - Lys 82β210.8~1.2x
α99XLHb ALys 99α1 - Lys 99α221.3~1.8x

Data sourced from a study on the autoxidation of hemoglobin cross-linked by bis(3,5-dibromosalicyl) fumarate. nih.gov

Furthermore, UV-Vis spectroscopy is the primary tool for studying ligand binding kinetics, such as the association and dissociation of oxygen. By monitoring the spectral changes between the deoxy- and oxy-hemoglobin forms, researchers can determine binding affinities and cooperativity, which are altered upon modification with this compound. nih.gov

Circular Dichroism (CD) Spectroscopy for Probing Secondary and Tertiary Structural Changes in Modified Proteins

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the structural integrity of proteins by measuring the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com In proteins, chirality arises from the asymmetric α-carbon of amino acids and the inherent chirality of their organized secondary, tertiary, and quaternary structures. CD spectroscopy is particularly sensitive to the conformational changes in a protein's backbone and the local environment of its aromatic amino acid residues. jascoinc.com

When hemoglobin is modified by a cross-linking agent like this compound, which covalently links subunits, significant changes in the protein's conformation and dynamics are expected. nih.govnih.gov CD spectroscopy can probe these alterations across different structural levels.

Far-UV Region (190-250 nm): The CD spectrum in this region is dominated by the absorption of the peptide bond and is characteristic of the protein's secondary structure. The distinct spectral signatures of α-helices, β-sheets, and random coils allow for the quantification of these structural elements. Hemoglobin is a predominantly α-helical protein, and its Far-UV spectrum shows characteristic negative bands around 222 nm and 208 nm. Covalent cross-linking is not expected to cause a large-scale disruption of the α-helical content, but any subtle perturbations or reorganizations of the polypeptide backbone upon modification would be detectable as shifts in the position or intensity of these bands.

Near-UV Region (250-320 nm): The spectrum in this region arises from the aromatic amino acids (tryptophan, tyrosine, phenylalanine) and disulfide bonds. jascoinc.com The signal is highly sensitive to the tertiary structure of the protein, as it depends on the precise three-dimensional arrangement and local environment of these chromophores. jascoinc.com The introduction of the this compound cross-link between subunits would rigidly fix the quaternary structure, thereby altering the environment of nearby aromatic residues. This would manifest as distinct changes in the Near-UV CD spectrum, providing a clear signature of the structural impact of the modification on the protein's tertiary fold.

Soret Region (350-450 nm): The heme group itself is not intrinsically chiral, but it becomes optically active when bound within the asymmetric pocket of the globin protein. nih.gov This induced CD signal in the Soret region is a sensitive probe of the heme pocket's conformation and the interactions between the heme and the surrounding globin chain. nih.govnih.gov Any distortion in the heme pocket geometry or alteration of the orientation of the heme relative to the protein scaffold, caused by the strain of cross-linking, would result in significant changes to the Soret CD bands. Therefore, CD spectroscopy in this region provides direct evidence of structural changes at the active site of the modified hemoglobin.

Spectral RegionWavelength RangePrimary ChromophoreStructural Information Probed
Far-UV190-250 nmPeptide BondSecondary Structure (α-helix, β-sheet content)
Near-UV250-320 nmAromatic Amino AcidsTertiary Structure (local environment of Trp, Tyr, Phe)
Soret350-450 nmHeme GroupHeme pocket conformation and Heme-Protein interactions

This table summarizes the information obtained from different regions of the CD spectrum for a protein like hemoglobin. wikipedia.orgjascoinc.com

Functional Alterations in Hemoglobin Induced by Bis 3,5 Dibromosalicyl Fumarate Modification

Impact on Oxygen Equilibrium and Binding Properties of Hemoglobin

The introduction of a covalent cross-link within the hemoglobin tetramer by bis(3,5-dibromosalicyl)fumarate (DBBF) fundamentally alters its oxygen transport dynamics. This modification, which can occur between the α-chains or β-chains depending on the reaction conditions, directly influences the protein's affinity for oxygen and its cooperative binding mechanism.

Modulation of Oxygen Affinity (P50) and Oxygen Dissociation Curves

Modification of hemoglobin with DBBF leads to a significant decrease in its affinity for oxygen. This is quantitatively expressed by an increase in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. The oxygen dissociation curve of the modified hemoglobin is consequently shifted to the right. This shift indicates that a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation compared to the unmodified protein.

For instance, a study on a similarly cross-linked hemoglobin using bis(3,5-dibromosalicyl) sebacate, which also creates a cross-link between the two beta chains, reported a P50 of 18.5 mmHg, a substantial increase from the 11.0 mmHg of native hemoglobin. This rightward shift in the oxygen dissociation curve signifies enhanced oxygen release in the tissues. The primary reason for this reduced oxygen affinity is attributed to the stabilization of the low-affinity T-state (tense state) conformation of hemoglobin by the intramolecular cross-link.

Table 1: Comparison of P50 Values for Native and Cross-linked Hemoglobin

Hemoglobin Type P50 (mmHg)
Native Hemoglobin 11.0
Cross-linked Hemoglobin (with bis(3,5-dibromosalicyl) sebacate) 18.5

Changes in Cooperative Oxygen Binding (Hill Coefficient)

Despite the marked decrease in oxygen affinity, hemoglobin cross-linked with this compound retains its cooperative oxygen binding ability. Cooperativity, a hallmark of hemoglobin function, refers to the phenomenon where the binding of one oxygen molecule to a heme group increases the affinity of the remaining heme groups for oxygen. This property is quantified by the Hill coefficient (n).

Research has shown that while cooperativity is maintained in the modified hemoglobin, it may be slightly reduced. For example, hemoglobin cross-linked with bis(3,5-dibromosalicyl) sebacate was found to be highly cooperative with a Hill coefficient of 2.2. Studies on hemoglobin cross-linked between the alpha chains by DBBF also reported that cooperativity was maintained, although slightly diminished. This preservation of cooperativity is crucial as it allows the modified hemoglobin to still efficiently load oxygen in the lungs and unload it in the tissues, albeit at different oxygen tensions.

Table 2: Hill Coefficient of Native and Cross-linked Hemoglobin

Hemoglobin Type Hill Coefficient (n)
Native Hemoglobin ~2.8 - 3.0
Cross-linked Hemoglobin (with bis(3,5-dibromosalicyl) sebacate) 2.2

Effects on Proton Binding and the Alkaline Bohr Effect in Modified Hemoglobin

The Bohr effect is a physiological phenomenon where a decrease in pH (an increase in proton concentration) lowers hemoglobin's affinity for oxygen, facilitating oxygen release in metabolically active tissues. This effect is intrinsically linked to the binding of protons to specific amino acid residues in the hemoglobin molecule, which stabilizes the T-state.

In hemoglobin cross-linked between the alpha chains by this compound, it has been observed that all heterotropic effects, including the Bohr effect, are diminished. The cross-link, by its nature, stabilizes the T-state, thereby reducing the conformational flexibility required for the full expression of the Bohr effect. This means that the modified hemoglobin's oxygen affinity is less sensitive to changes in pH. The reduced Bohr effect implies that the capacity for proton binding and the subsequent allosteric regulation of oxygen affinity are attenuated in the cross-linked molecule.

Influence on Hemoglobin Stability and Denaturation Profiles

The introduction of an intramolecular cross-link by this compound not only affects the functional properties of hemoglobin but also significantly enhances its structural stability.

Thermal Stability and Resistance to Denaturation of Cross-linked Hemoglobin

Cross-linking with DBBF markedly increases the thermal stability of hemoglobin. Thermal denaturation studies have demonstrated a significant elevation in the denaturation temperature of the modified protein compared to its native counterpart.

For instance, both alpha and beta chain cross-linked methemoglobins exhibit a denaturation temperature of 57°C in the presence of 0.9 M guanidine, a stark contrast to the 41°C denaturation temperature of unmodified methemoglobin A under the same conditions nih.gov. Another study reported a transition temperature of 57.1°C for the cross-linked methemoglobin, compared to 40.7°C for methemoglobin A. Furthermore, cross-linking hemoglobin between the two beta chains with a similar reagent, bis(3,5-dibromosalicyl) sebacate, resulted in a 12.5°C increase in the thermal denaturation temperature. This enhanced stability is attributed to the covalent linkage that prevents the dissociation of the hemoglobin tetramer into dimers, a key step in the denaturation process.

Table 3: Thermal Denaturation Temperatures of Native and Cross-linked Hemoglobin

Hemoglobin Form Denaturation Temperature (°C)
Methemoglobin A 40.7 - 41
DBBF Cross-linked Methemoglobin 57 - 57.1

Resistance to Proteolytic Degradation and Conformational Unfolding

While direct studies specifically detailing the resistance of DBBF-modified hemoglobin to proteolytic degradation are not extensively documented in the reviewed literature, the significant increase in thermal stability strongly suggests an enhanced resistance to enzymatic digestion. The covalent cross-link reinforces the protein's tertiary and quaternary structure, making it a less favorable substrate for proteases which typically recognize and cleave at flexible, unfolded regions of a protein.

Alterations in Autoxidation and Redox Chemistry of Hemoglobin

Modification of hemoglobin with this compound significantly alters its susceptibility to autoxidation, the process by which the ferrous iron (Fe²⁺) in the heme group is oxidized to the ferric state (Fe³⁺), forming methemoglobin. This conversion renders hemoglobin incapable of binding oxygen. Research has demonstrated that the site of cross-linking by this compound has a differential impact on the rate of autoxidation.

When hemoglobin is cross-linked between the Lys-99α1 and Lys-99α2 subunits, the resulting modified hemoglobin exhibits a substantially higher rate of autoxidation compared to unmodified Hemoglobin A (HbA). nih.gov One study found that the autoxidation of this αα-cross-linked hemoglobin at 37°C was 1.8 times faster than that of HbA. nih.gov After a 5-hour period, the formation of methemoglobin in the α-cross-linked hemoglobin was 21.3%, a significant increase compared to the 6.4% observed in unmodified HbA. nih.gov This enhanced oxidation is a critical consideration, as an increased rate of methemoglobin formation can compromise the oxygen-carrying capacity of hemoglobin-based oxygen carriers.

In contrast, cross-linking between the Lys-82β1 and Lys-82β2 subunits results in a more modest increase in the autoxidation rate. The autoxidation of this ββ-cross-linked hemoglobin was observed to be 1.2 times as fast as that of HbA. nih.gov After 5 hours, the methemoglobin formation in the β-cross-linked hemoglobin was 10.8%. nih.gov

The increased susceptibility of modified hemoglobin to oxidation is not limited to autoxidation. Studies involving the generation of oxygen-derived free radicals have also shown that αα-cross-linked hemoglobin is more readily oxidized than unmodified hemoglobin. nih.gov The kinetics of oxidation in the presence of a xanthine/xanthine oxidase system, which produces superoxide radicals, revealed that the half-time of oxidation was consistently shorter for the αα-cross-linked hemoglobin. nih.gov This heightened sensitivity to oxidative stress has been attributed to the lower oxygen affinity of the αα-cross-linked hemoglobin, which may facilitate the dissociation of the superoxide anion from the heme iron. nih.gov

Hemoglobin TypeRelative Rate of Autoxidation (vs. HbA)Methemoglobin Formation after 5 hours (%)
Unmodified Hemoglobin A (HbA)1.06.4
β82-cross-linked Hemoglobin1.210.8
α99-cross-linked Hemoglobin1.821.3

Table 1. Comparison of Autoxidation Rates and Methemoglobin Formation in Unmodified and this compound-Modified Hemoglobin. nih.gov

Interaction with Endogenous Hemoglobin Binding Sites and Allosteric Effectors

This compound is designed to interact with a specific and crucial binding site within the hemoglobin tetramer: the 2,3-diphosphoglycerate (DPG) binding site. nih.gov DPG is a key allosteric effector of hemoglobin, and its binding in the central cavity of the tetramer, between the two β-subunits, stabilizes the deoxygenated (T) state and thus lowers hemoglobin's affinity for oxygen. This facilitates oxygen release to the tissues.

The reaction of this compound with hemoglobin is highly specific. It preferentially reacts with oxyhemoglobin to introduce a covalent cross-link between the two β-82 lysine (B10760008) residues. nih.gov These are the same residues that are involved in the binding of DPG. By cross-linking these residues, this compound effectively mimics the effect of DPG, stabilizing the T-state and increasing the P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated), which translates to a lower oxygen affinity.

The specificity of this interaction is governed by both electrostatic and hydrophobic interactions. nih.gov The negatively charged carboxyl groups on the reagent are optimally positioned to interact with the positively charged residues within the DPG binding pocket, similar to the phosphate groups of DPG. nih.gov Furthermore, the bromosalicyl groups contribute to the binding through hydrophobic interactions with nonpolar residues in the vicinity of the DPG binding site. nih.gov The fumaryl (B14642384) bridge in the reagent provides the correct spacing to span the distance between the two β-82 lysine residues.

Effects on Hemoglobin's Nitric Oxide Scavenging Activity and Vasoregulation

The interaction of hemoglobin with nitric oxide (NO) is a critical aspect of vasoregulation. NO is a potent vasodilator, and cell-free hemoglobin in the plasma can scavenge NO, leading to vasoconstriction and an increase in blood pressure. nih.gov This is a major concern in the development of hemoglobin-based oxygen carriers. The rate of NO scavenging is influenced by the structural and conformational state of the hemoglobin molecule.

While direct studies on the nitric oxide scavenging activity of this compound-modified hemoglobin are not extensively detailed in the provided search results, the known structural and functional alterations induced by this modification allow for informed inferences. The cross-linking of hemoglobin by this compound stabilizes the T-state conformation, which has a lower affinity for oxygen. This conformational state may also influence the kinetics of NO binding and scavenging.

Computational and Theoretical Studies on Bis 3,5 Dibromosalicyl Fumarate and Its Interactions

Molecular Docking and Dynamics Simulations of Hemoglobin-Reagent Interactions and Conformational Changes

Molecular docking and dynamics simulations have been instrumental in elucidating the interactions between Bis(3,5-dibromosalicyl)fumarate and hemoglobin, as well as the subsequent conformational changes in the protein.

Molecular docking studies predict the preferred binding orientation of this compound within the 2,3-diphosphoglycerate (DPG) binding site of hemoglobin. These studies have shown that both electrostatic and hydrophobic interactions are crucial for the binding of this class of compounds. The negatively charged carboxyl groups on the salicyl moieties are positioned to interact favorably with positively charged residues in the binding pocket, while the dibromosalicyl rings can engage in hydrophobic interactions with adjacent nonpolar residues. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the hemoglobin-reagent complex, allowing researchers to observe the conformational fluctuations and transitions of the protein over time. MD simulations have been used to study the allosteric transitions in hemoglobin, such as the T-to-R transition. nih.govresearchgate.net These simulations have revealed the complex interplay of quaternary and tertiary structural changes that accompany ligand binding and have highlighted the importance of specific residues in mediating these transitions. nih.govresearchgate.net For instance, simulations have shown that the rotation of the α1β1 and α2β2 dimers relative to each other is a key feature of the quaternary transition, and that this motion can be influenced by ligand binding and cross-linking. nih.gov Recent MD simulations have also underscored the critical role of the solvent environment in maintaining the stability of the T-state tetramer, suggesting that a sufficiently large water box is necessary to accurately model the hydrophobic effect that stabilizes this conformation. elifesciences.org

The insights gained from these computational studies are valuable for understanding how the cross-linking of hemoglobin by this compound at specific sites, such as between Lys-82β1 and Lys-82β2 or Lys-99α1 and Lys-99α2, can modulate the protein's allosteric properties and stability. nih.govnih.govnih.govnih.gov

Quantum Chemical Calculations of Reactivity, Electronic Structure, and Reaction Pathways

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic chemical properties of this compound and the mechanism of its reaction with hemoglobin. These methods can provide detailed information about the molecule's electronic structure, reactivity, and the energetic profiles of potential reaction pathways.

The reactivity of this compound is largely governed by the electrophilicity of the carbonyl carbons in the fumarate (B1241708) linker and the nature of the leaving groups, the 3,5-dibromosalicylates. Quantum chemical calculations can quantify the partial charges on these atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. The presence of electron-withdrawing bromine atoms on the salicyl rings is expected to enhance the electrophilicity of the ester carbonyls, making them more susceptible to nucleophilic attack by the amino groups of lysine (B10760008) residues on hemoglobin.

Furthermore, these calculations can be used to model the reaction pathway of the cross-linking reaction itself. This involves calculating the transition state structures and activation energies for the acylation of the lysine residues. Such studies can help to explain the observed specificity of the reaction for certain lysine residues, such as Lys-82 of the β-chains and Lys-99 of the α-chains. nih.govnih.gov The stereochemistry of the fumarate double bond (trans) also plays a role in the geometry of the cross-link and can be investigated using these methods.

While specific quantum chemical studies focused solely on this compound are not extensively detailed in the provided search results, the principles of applying these calculations to understand the reactivity of similar cross-linking agents are well-established. nih.gov Such calculations would provide a fundamental understanding of why this reagent is effective in modifying hemoglobin.

Theoretical Modeling of Allosteric Transitions and Ligand Binding in Modified Hemoglobin

Theoretical models are essential for comprehending the complex allosteric behavior of hemoglobin and how it is altered by chemical modifications. The classic Monod-Wyman-Changeux (MWC) model provides a foundational framework, describing the concerted transition between a low-affinity T (tense) state and a high-affinity R (relaxed) state. researchgate.net However, experimental evidence, including that from studies of cross-linked hemoglobins, has shown that the allosteric mechanism is more complex, likely involving intermediate conformations. researchgate.netnih.gov

Theoretical models have been extended to incorporate these complexities. For instance, models that include tertiary conformational changes in addition to quaternary transitions have been proposed to better explain the observed ligand binding kinetics. researchgate.net Recent crystallographic studies have revealed that the allosteric transition in hemoglobin involves a population shift across multiple quaternary conformers, rather than a simple two-state switch. researchgate.netnih.gov

The cross-linking of hemoglobin with this compound provides a unique system for testing and refining these theoretical models. By locking the hemoglobin molecule into a specific quaternary or tertiary conformation, the cross-link effectively perturbs the allosteric equilibrium. For example, cross-linking between the β-chains at Lys-82 stabilizes the T-state, while cross-linking between the α-chains at Lys-99 can also influence the allosteric properties. nih.govnih.gov

Challenges, Limitations, and Future Research Directions in Bis 3,5 Dibromosalicyl Fumarate Research

Optimization of Synthesis and Purification for Industrial Scalability and Purity

A significant challenge in the widespread application of DBSF is the development of a cost-effective and scalable synthesis and purification process that meets the stringent purity requirements for pharmaceutical use. The current laboratory-scale synthesis of DBSF, an aspirin (B1665792) analog, can be complex and may not be readily adaptable to large-scale industrial production. Future research in this area should focus on:

Developing novel synthetic routes: Exploring alternative chemical pathways that are more efficient, use less hazardous reagents, and result in higher yields.

Process optimization: Systematically studying reaction parameters such as temperature, pressure, and catalyst choice to maximize product formation and minimize impurities.

Advanced purification techniques: Investigating and implementing advanced chromatographic methods and crystallization processes to achieve the high purity levels required for clinical applications.

Addressing Oxidative Stability and Methemoglobin Formation in Vivo for Therapeutic Applications

A critical concern with the use of DBSF-modified hemoglobin as a blood substitute is its oxidative stability and the potential for methemoglobin formation in the body. nih.govnih.gov Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, thereby reducing the therapeutic efficacy of the hemoglobin-based oxygen carrier (HBOC).

Research has shown that hemoglobin cross-linked with DBSF can have an increased rate of autoxidation compared to native hemoglobin. nih.gov For instance, hemoglobin cross-linked between the α-chains (Lys 99α1 and Lys 99α2) in the deoxy state showed a significantly higher rate of methemoglobin formation. nih.gov After five hours, the methemoglobin level in α-crosslinked hemoglobin was 21.3%, compared to 10.8% in β-crosslinked hemoglobin and 6.4% in unmodified Hemoglobin A. nih.gov This increased instability can compromise the function of the HBOC and may have toxic effects. nih.gov

Future research must focus on:

Understanding the mechanisms of increased autoxidation in DBSF-modified hemoglobin.

Developing strategies to enhance the oxidative stability of the modified hemoglobin, potentially through the co-administration of antioxidants or by designing novel cross-linking agents with improved stability profiles.

Investigating the in vivo rates of methemoglobin formation and the body's ability to reduce it back to functional hemoglobin.

Mitigating Adverse Physiological Effects of Modified Hemoglobin in HBOC Development

The development of hemoglobin-based oxygen carriers (HBOCs) using cross-linkers like DBSF has been hampered by adverse physiological effects observed in clinical trials. nih.govuts.edu.au While cross-linking addresses the issue of hemoglobin dissociation into smaller, nephrotoxic dimers, the resulting modified hemoglobin can lead to other complications. uts.edu.aubinasss.sa.cr

One major issue is vasoconstriction, which is thought to be caused by the scavenging of nitric oxide (NO) by the cell-free hemoglobin in the plasma. binasss.sa.cr This can lead to an increase in blood pressure and reduced blood flow to vital organs. Additionally, the administration of large quantities of modified hemoglobin can lead to oxidative stress and inflammation. nih.gov

Future research efforts should be directed towards:

Modifying the structure of DBSF or the cross-linked hemoglobin to reduce its interaction with nitric oxide.

Investigating the underlying causes of the observed toxicities to develop safer and more effective HBOCs. nih.gov

Exploring alternative cross-linking strategies that result in a more physiologically compatible modified hemoglobin. nih.gov

Development of Novel Analogs with Enhanced Specificity, Reduced Off-Target Reactivity, and Improved Therapeutic Profiles

While DBSF has been a valuable tool in hemoglobin research, there is a need for the development of novel analogs with improved properties. lktlabs.com The ideal cross-linking agent would exhibit high specificity for the target amino acid residues on hemoglobin, minimizing off-target reactions that could lead to undesirable side effects.

Future research in this area should focus on:

Structure-activity relationship studies: Systematically modifying the structure of DBSF to understand how different functional groups affect its reactivity, specificity, and the properties of the resulting modified hemoglobin.

Computational modeling: Using computer simulations to design new cross-linking agents with optimized binding and reactivity profiles.

High-throughput screening: Developing and employing methods to rapidly screen libraries of new compounds for their ability to cross-link hemoglobin with the desired characteristics.

The goal is to create new analogs that not only effectively stabilize the hemoglobin tetramer but also result in an HBOC with a better safety and efficacy profile.

Exploration of New Therapeutic Applications Beyond Hemoglobinopathies and Oxygen Transport

The primary focus of DBSF research has been on its use in developing treatments for sickle cell anemia and as an oxygen carrier. lktlabs.comnih.gov However, the ability of DBSF to modify protein structure and function suggests that it could have other therapeutic applications.

Future research could explore the potential of DBSF and its analogs in:

Enzyme inhibition: The reactive nature of DBSF could be harnessed to selectively inhibit enzymes involved in disease processes.

Drug delivery: Modified proteins could be used as carriers for targeted drug delivery.

Biocatalysis: Cross-linking could be used to stabilize enzymes for use in industrial processes.

Expanding the scope of DBSF research beyond its traditional applications could lead to the discovery of new and valuable therapeutic agents.

Integration of Advanced Analytical and Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the structural and functional consequences of hemoglobin modification by DBSF is crucial for the development of safe and effective HBOCs. Advanced analytical and spectroscopic techniques play a vital role in this characterization. nih.govnih.gov

Techniques such as mass spectrometry, size-exclusion chromatography, and various spectroscopic methods have been used to analyze diaspirin cross-linked hemoglobin (DCLHb). nih.govnih.gov These methods have helped to identify the specific sites of cross-linking and to characterize the different components of the DCLHb mixture. nih.govnih.gov

Future research should continue to leverage and integrate advanced techniques, including:

High-resolution mass spectrometry: To provide detailed information about the structure of the modified hemoglobin and to identify any minor products of the cross-linking reaction. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy: To study the three-dimensional structure and dynamics of the modified hemoglobin in solution.

A comprehensive characterization of DBSF-modified hemoglobin will provide a solid foundation for understanding its in vivo behavior and for designing improved HBOCs.

Application of Systems Biology and Multi-omics Approaches in Hemoglobin Research

The physiological response to the administration of an HBOC is complex, involving interactions with multiple biological systems. A systems biology approach, which integrates data from various "-omics" technologies (genomics, proteomics, metabolomics), can provide a more holistic understanding of the effects of DBSF-modified hemoglobin.

Future research should aim to:

Analyze the transcriptomic and proteomic changes in cells and tissues exposed to DBSF-modified hemoglobin to identify pathways that are affected.

Use metabolomics to study the metabolic consequences of HBOC administration.

Develop computational models that integrate multi-omics data to simulate the physiological response to HBOCs and to predict potential adverse effects.

By taking a systems-level view, researchers can gain new insights into the challenges associated with HBOC development and identify new strategies for creating a safe and effective blood substitute.

Q & A

Q. What is the primary application of Bis(3,5-dibromosalicyl)fumarate in hemoglobin research?

this compound (DBBF) is a diaspirin cross-linker used to stabilize hemoglobin (Hb) by covalently bridging lysine residues. It specifically targets Lys82β in oxyhemoglobin, creating a ββ-cross-linked tetramer (DCLHb) that prevents subunit dissociation and enhances structural stability. This modification is critical for developing hemoglobin-based oxygen carriers (HBOCs) as blood substitutes .

Q. How is this compound synthesized and characterized?

DBBF is synthesized via condensation of 3,5-dibromosalicylic acid derivatives with fumaric acid. Characterization includes:

  • Melting point analysis (capillary method).
  • Nuclear Magnetic Resonance (NMR) to confirm stereochemistry (e.g., trans configuration of fumarate).
  • Elemental analysis (Galbraith Laboratories) to verify purity .

Q. What experimental conditions are required for effective hemoglobin cross-linking?

  • Deoxygenation : Reaction occurs in deoxygenated Hb to avoid oxidation side reactions.
  • pH Control : Optimal reaction at pH 7.4–8.0 to ensure lysine ε-amino group reactivity.
  • Molar Ratio : A 2:1 molar excess of DBBF to Hb ensures complete cross-linking .

Advanced Research Questions

Q. How does DBBF’s stereochemistry influence its specificity for hemoglobin subunits?

The trans configuration of DBBF’s fumarate bridge aligns with the spatial arrangement of Lys82β residues in the R-state (oxy) Hb. This complementary geometry allows cross-linking without perturbing Hb’s quaternary structure. In contrast, the T-state (deoxy) Hb increases inter-lysine distances by >5 Å, rendering cross-linking inefficient .

Q. What are the functional consequences of multi-site cross-linking with DBBF?

Doubly cross-linked Hb (e.g., αα- and ββ-linked) exhibits reduced oxygen affinity (P50 = 15.9 Torr vs. 4.8 Torr for ββ-only) and retains cooperativity (Hill coefficient = 2.3). However, this diminishes the Bohr effect (25% of normal) due to acylation of key histidine residues .

Q. How can researchers resolve contradictions in DBBF-cross-linked Hb’s efficacy in vivo?

Discrepancies arise from model-specific responses:

  • Beneficial Effects : DCLHb restores cardiovascular parameters post-hemorrhage in rats but causes systemic/pulmonary hypertension in swine .
  • Methodological Adjustments : Control cross-linking stoichiometry to avoid overmodification, and use species-matched Hb to minimize immune reactions .

Methodological and Analytical Considerations

Q. How is cross-linking efficiency quantified?

  • Size-Exclusion Chromatography : Separates cross-linked tetramers from dimers/monomers.
  • Mass Spectrometry : Identifies cross-linked peptides (e.g., β82-β82 linkage).
  • Oxygen Equilibrium Curves : Measure P50 and Hill coefficients to assess functional impact .

Q. What strategies optimize DBBF’s intracellular delivery for anti-sickling studies?

  • Lipid Encapsulation : Enhances red blood cell membrane permeability.
  • Co-administration with Permeabilizers : Use mild detergents (e.g., Tween 20) to transiently increase membrane porosity .

Data Interpretation Challenges

Q. Why does DBBF-cross-linked Hb exhibit variable haptoglobin binding?

Haptoglobin (Hp) preferentially binds R-state Hb (ββ-cross-linked) due to conformational flexibility, while T-state Hb (αα-cross-linked) shows reduced binding. This reflects Hp’s role in clearing Hb with exposed heme pockets .

Q. How do DBBF derivatives compare in anti-sickling activity?

Bis(3,5-dibromosalicyl)succinate (DBBS) increases deoxy-Hb S solubility by 50%, outperforming DBBF in vitro. However, DBBS lacks DBBF’s stereochemical specificity, leading to off-target lysine modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.